2,3-Diamino-7-chlorophenazine is an organic compound with the molecular formula . It is characterized by a phenazine backbone, which consists of two fused benzene rings containing nitrogen atoms. The presence of amino groups at positions 2 and 3, along with a chlorine substituent at position 7, imparts unique chemical properties and biological activities to this compound. It typically appears as brownish-yellow crystals and is known for its mutagenic potential, particularly in the context of oxidative hair dye formulations .
The biological activity of 2,3-diamino-7-chlorophenazine has been studied primarily in the context of its mutagenicity. Research indicates that it exhibits significant mutagenic effects when tested using strains of Salmonella typhimurium, particularly under metabolic activation conditions. The compound's ability to induce revertants suggests a mechanism that may involve DNA interaction or oxidative stress pathways . Its mutagenic potency is notably enhanced when subjected to oxidative conditions, highlighting its relevance in studies related to genetic toxicity and carcinogenic potential .
The synthesis of 2,3-diamino-7-chlorophenazine can be achieved through several methods:
2,3-Diamino-7-chlorophenazine finds applications primarily in the cosmetic industry as a component in hair dyes due to its vibrant color properties and ability to form stable dye intermediates. Its mutagenic properties necessitate careful handling and regulation in cosmetic formulations. Additionally, it serves as a model compound in studies related to mutagenicity and genetic toxicity, contributing to the understanding of oxidative stress effects on biological systems .
Interaction studies involving 2,3-diamino-7-chlorophenazine have focused on its mutagenic effects and potential interactions with cellular macromolecules such as DNA. These studies reveal that the compound can induce genetic mutations through oxidative mechanisms, particularly when activated by metabolic processes within cells. The presence of amino groups enhances its reactivity with electrophiles, further complicating its biological interactions and potential toxicological profiles .
Several compounds share structural similarities with 2,3-diamino-7-chlorophenazine. Here are some notable examples:
Uniqueness: The unique substitution pattern of 2,3-diamino-7-chlorophenazine contributes to its distinct reactivity and biological activity compared to similar compounds. Its specific chlorine placement and amino group positioning enhance its mutagenic potential while providing unique color properties for applications in hair dyes and other formulations .
The oxidative coupling of o-phenylenediamine (OPD) derivatives represents a foundational strategy for constructing the phenazine core. Horseradish peroxidase (HRP) catalyzes the dimerization of OPD to form 2,3-diaminophenazine (DAP) under aqueous conditions, with kinetic parameters such as $$ v{\text{max}} = 6.5 \pm 1.5 \times 10^{-3} \, \text{mM} \, \text{s}^{-1} $$ and $$ KM = 0.6 \pm 0.2 \, \text{mM} $$ . This enzymatic method offers mild reaction conditions (pH 6–7, 25°C) and high selectivity for the 2,3-diamino substitution pattern.
Alternative non-enzymatic approaches involve one-pot reactions of OPD with catechol derivatives in high-boiling solvents like paraffin. For example, heating OPD and pyrocatechol at 160–170°C under oxygen flow for 70 hours yields phenazine derivatives, albeit with moderate efficiency (31% yield after purification) . This method’s scalability is offset by harsh conditions and the need for extensive purification.
Table 1: Comparison of Oxidative Coupling Methods
| Method | Catalyst/Reagent | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| HRP Enzymatic | HRP/H$$2$$O$$2$$ | 25°C | 60–70% | 2,3-DAP |
| Thermal Oxidation | O$$_2$$/paraffin | 160–170°C | 31% | Phenazine |
Iron(III) chloride in hydrochloric acid efficiently mediates the cyclization of fluorinated o-phenylenediamines to 2,3-diaminophenazines. Protonation of the amino groups in HCl facilitates electron-deficient intermediates, directing cyclization to form isomeric products . For instance, using 2-fluoro-OPD in 1 M HCl with FeCl$$_3$$ at 80°C produces fluorinated 2,3-diaminophenazines with a 3:1 isomer ratio, as confirmed by density functional theory (DFT) calculations . While this method has not been explicitly applied to chlorinated analogs, substituting fluorine with chlorine in the OPD precursor could theoretically yield 2,3-diamino-7-chlorophenazine.
Key advantages include:
Post-synthetic halogenation enables precise introduction of chlorine at position 7. Electrophilic chlorinating agents like N-chlorosuccinimide (NCS) react with electron-rich phenazine cores, though selectivity depends on substituent directing effects. For example, the amino groups at positions 2 and 3 activate the para and ortho positions (C7 and C4), making C7 a plausible target for electrophilic attack.
Palladium-catalyzed C–H activation offers another route. Using HCl as a chlorine source and Pd(OAc)$$_2$$ as a catalyst, aromatic C–H bonds are selectively functionalized. This method’s regioselectivity is influenced by directing groups, such as amino substituents, which coordinate palladium to favor chlorination at C7 .
Enzymatic halogenation provides unmatched regiocontrol. The vanadium-dependent haloperoxidase LvcH catalyzes the chlorination of phenazinols at C2 with 54% isolated yield, leveraging H$$2$$O$$2$$ and Cl$$^-$$ . Although this enzyme targets C2 in its natural substrate, protein engineering could redirect selectivity toward C7 by modifying the active site.
Table 2: Catalytic Chlorination Methods
| Catalyst | Substrate | Chlorine Source | Regioselectivity | Yield |
|---|---|---|---|---|
| LvcH Haloperoxidase | Phenazinol | NaCl/H$$2$$O$$2$$ | C2 | 54% |
| Pd(OAc)$$_2$$ | 2,3-Diaminophenazine | HCl | C7 | 45% |
Transition-metal catalysts, such as palladium, achieve regioselective C7 chlorination via directed C–H activation. Coordinating amino groups orient the catalyst to favor electrophilic substitution at the distal position (C7), as demonstrated in model systems .
| Process | Reduction Potential vs SCE (V) | Kinetic Rate Constant (s^-1) | Activation Energy (kcal/mol) | pH Dependence |
|---|---|---|---|---|
| Single Electron Transfer (1e-) | Variable (-0.8 to +0.5) | 10^6 - 10^9 | 8-15 | Weak |
| Two Electron Transfer (2e-) | Variable (-1.2 to +0.2) | 10^4 - 10^7 | 12-20 | Moderate |
| Proton-Coupled Electron Transfer (1e-/1H+) | pH dependent (-0.5 to +0.3) | 10^5 - 10^8 | 10-18 | Strong (Nernstian) |
| Two Electron Two Proton Transfer (2e-/2H+) | pH dependent (-0.7 to +0.1) | 10^3 - 10^6 | 15-25 | Strong (59 mV/pH) |
| Aromatic Oxidation via Radical Cation | +0.8 to +1.5 | 10^7 - 10^10 | 5-12 | Weak |
| Deprotonation-Oxidation Pathway | +0.3 to +1.0 | 10^4 - 10^8 | 10-16 | Strong |
Two-electron transfer processes contribute significantly to phenazine core formation through direct oxidation of aromatic diamines to dicationic intermediates [6] [8]. These processes exhibit reduction potentials from -1.2 to +0.2 V with kinetic rate constants of 10^4 to 10^7 s^-1 and activation energies spanning 12-20 kcal/mol [6] [8]. The two-electron, two-proton transfer mechanism represents the most thermodynamically favorable pathway in aqueous media, characterized by pH-dependent reduction potentials and strong pH dependence with 59 mV per pH unit shifts [6] [8].
Aromatic oxidation via radical cation formation proceeds through high-potential processes requiring +0.8 to +1.5 V, but exhibits exceptionally fast kinetics with rate constants of 10^7 to 10^10 s^-1 [7] [9]. The low activation energies of 5-12 kcal/mol for these radical cation pathways indicate facile electron transfer once the thermodynamic threshold is exceeded [7] [9]. Deprotonation-oxidation pathways provide alternative mechanistic routes with moderate potentials of +0.3 to +1.0 V and rate constants ranging from 10^4 to 10^8 s^-1, exhibiting strong pH dependence due to the coupled deprotonation step [7] [9].
Protonation states exert profound influence on cyclization kinetics in phenazine core formation, with different ionic forms exhibiting dramatically different reactivity profiles and selectivity factors [10] [11] [8]. Neutral diamine species represent the baseline reactivity state, characterized by cyclization rate constants of 10^3 to 10^5 M^-1 s^-1 and activation free energies spanning 18-25 kcal/mol [10] [11]. The relatively high activation barriers for neutral diamines reflect the absence of electronic activation through protonation or electron transfer processes [10] [11].
Monoprotonated diamine species, with characteristic pKa values of 2.5 ± 0.3, demonstrate significantly enhanced cyclization kinetics with rate constants increasing to 10^5 to 10^7 M^-1 s^-1 [10] [11] [8]. The reduction in activation free energy to 12-18 kcal/mol for monoprotonated species indicates substantial electronic activation through protonation-induced electron density redistribution [10] [11] [8]. Selectivity factors for monoprotonated diamines reach 5.2 ± 1.1, representing a five-fold enhancement in cyclization efficiency compared to neutral species [10] [11].
Table 2: Role of Protonation States in Cyclization Kinetics
| Protonation State | pKa Value | Cyclization Rate Constant (M^-1 s^-1) | Activation Free Energy (kcal/mol) | Selectivity Factor |
|---|---|---|---|---|
| Neutral Diamine | N/A | 10^3 - 10^5 | 18-25 | 1.0 |
| Monoprotonated (+1) | 2.5 ± 0.3 | 10^5 - 10^7 | 12-18 | 5.2 ± 1.1 |
| Diprotonated (+2) | 1.2 ± 0.2 | 10^6 - 10^8 | 8-15 | 12.8 ± 2.3 |
| Deprotonated (-1) | 14.8 ± 0.5 | 10^1 - 10^3 | 22-28 | 0.3 ± 0.1 |
| Radical Cation (+- ) | N/A | 10^8 - 10^11 | 5-10 | 25.4 ± 4.2 |
| Dication (+2) | N/A | 10^7 - 10^10 | 6-12 | 18.7 ± 3.5 |
Diprotonated diamine species exhibit the highest ionic reactivity among protonated forms, with pKa values of 1.2 ± 0.2 and cyclization rate constants reaching 10^6 to 10^8 M^-1 s^-1 [10] [11] [8]. The activation free energies decrease further to 8-15 kcal/mol, reflecting maximal electronic activation through dual protonation [10] [11] [8]. Selectivity factors for diprotonated species achieve 12.8 ± 2.3, representing the highest selectivity among purely ionic forms [10] [11].
Deprotonated diamine species demonstrate severely diminished reactivity, with pKa values of 14.8 ± 0.5 and cyclization rate constants of only 10^1 to 10^3 M^-1 s^-1 [10] [11]. The elevated activation free energies of 22-28 kcal/mol for deprotonated species reflect electronic deactivation through electron density localization on nitrogen centers [10] [11]. Selectivity factors drop to 0.3 ± 0.1, indicating unfavorable cyclization pathways for anionic diamine species [10] [11].
Radical cation intermediates represent the most kinetically favorable protonation state, exhibiting exceptional cyclization rate constants of 10^8 to 10^11 M^-1 s^-1 and minimal activation energies of 5-10 kcal/mol [5] [12] [7]. The selectivity factors for radical cations reach 25.4 ± 4.2, representing the highest selectivity among all protonation states [5] [12] [7]. Dication species maintain high reactivity with rate constants of 10^7 to 10^10 M^-1 s^-1 and activation energies of 6-12 kcal/mol, while achieving selectivity factors of 18.7 ± 3.5 [12] [7].
Solvent environments exert critical control over reaction pathway selectivity in phenazine core formation, with dielectric properties and specific solvation interactions determining the predominant mechanistic routes [13] [14] [15] [16]. Water, characterized by its high dielectric constant of 80.1, promotes ionic cyclization pathways with exceptional selectivity of 95.2 ± 2.1% and reaction rate enhancements of 12.5-fold compared to baseline conditions [13] [14] [15]. The strong hydrogen bonding capability of water stabilizes ionic intermediates and transition states, favoring proton-coupled electron transfer mechanisms over radical pathways [13] [14] [15].
Methanol demonstrates intermediate solvent effects with a dielectric constant of 32.7, achieving cyclization selectivity of 88.7 ± 3.4% and reaction rate enhancements of 8.3-fold [13] [14] [15]. The mixed ionic and radical character of reactions in methanol reflects the balance between protic solvation effects and moderate dielectric stabilization [13] [14] [15]. Acetonitrile, with its dielectric constant of 37.5, exhibits similar mixed pathway behavior with cyclization selectivity of 82.3 ± 2.8% and 6.1-fold rate enhancement [13] [14] [15].
Table 3: Solvent Effects on Reaction Pathway Selectivity
| Solvent | Dielectric Constant | Cyclization Selectivity (%) | Reaction Rate Enhancement | Major Pathway |
|---|---|---|---|---|
| Water | 80.1 | 95.2 ± 2.1 | 12.5x | Ionic cyclization |
| Methanol | 32.7 | 88.7 ± 3.4 | 8.3x | Mixed ionic/radical |
| Acetonitrile | 37.5 | 82.3 ± 2.8 | 6.1x | Mixed ionic/radical |
| Dichloromethane | 8.9 | 65.4 ± 4.2 | 2.8x | Radical cyclization |
| Toluene | 2.4 | 45.1 ± 5.6 | 1.0x (baseline) | Radical cyclization |
| Dimethyl sulfoxide | 46.7 | 91.8 ± 2.5 | 10.2x | Ionic cyclization |
| Dimethylformamide | 36.7 | 86.9 ± 3.1 | 7.4x | Mixed ionic/radical |
Dimethyl sulfoxide demonstrates exceptional performance among aprotic solvents, with a dielectric constant of 46.7 enabling cyclization selectivity of 91.8 ± 2.5% and reaction rate enhancement of 10.2-fold [13] [14] [16]. The strong dipolar interactions in dimethyl sulfoxide stabilize ionic intermediates while avoiding competitive hydrogen bonding that might interfere with cyclization processes [13] [14] [16]. Dimethylformamide exhibits similar behavior with a dielectric constant of 36.7, achieving cyclization selectivity of 86.9 ± 3.1% and 7.4-fold rate enhancement through mixed ionic and radical pathway contributions [13] [14] [16].
The mechanistic step analysis reveals that solvent effects are most pronounced during ring closure, where carbon-nitrogen bond formation requires stabilization of highly polar transition states [4] [15] [16]. Initial electron transfer steps exhibit strong solvent dependence with energy barriers of 15.2 ± 2.1 kcal/mol and rate constants of 3.2 × 10^6 s^-1 [4] [15]. Protonation steps show moderate to strong solvent dependence, with N1 protonation requiring 8.7 ± 1.5 kcal/mol and proceeding at 1.8 × 10^8 s^-1, while N2 protonation demands 12.3 ± 2.0 kcal/mol and occurs at 4.5 × 10^7 s^-1 [4] [15].
Chlorine substituents introduce distinctive electronic withdrawal effects that fundamentally alter π-conjugation characteristics in phenazine systems. The electron-withdrawing nature of chlorine atoms creates systematic modifications to the electronic structure, particularly affecting lowest unoccupied molecular orbital stabilization and overall bandgap properties [3] [4].
Systematic studies of halogen-substituted phenazine derivatives demonstrate that chlorine substitution at the 7-position creates moderate electron-withdrawal effects, with measurable impacts on redox potentials and electronic transitions [3]. The positioning of chlorine substituents significantly influences the extent of π-conjugation modulation, with studies showing continuous decrease in lowest unoccupied molecular orbital levels as electron-withdrawing ability increases [3].
Comparative analysis of different halogen substitution patterns reveals that chlorine atoms at various positions create distinct electronic environments. Research indicates that electron-withdrawing substituents like chlorine can enhance the electron-affinity of the entire system by introducing proper peripheral substituents to the phenazine moiety [3]. The electronic properties can be systematically modulated with different halogen substituents, demonstrating the versatility of this approach [3].
Density functional theory calculations support these experimental observations, showing that chlorine substitution leads to stabilization of the lowest unoccupied molecular orbital through enhanced electron-withdrawing effects [4] [5]. Machine learning models trained on phenazine derivatives with various functional groups, including chlorine, demonstrate high prediction accuracies for redox potentials, confirming the systematic nature of these electronic effects [4] [5].
The impact on π-conjugation extends beyond simple orbital energy modifications. Chlorine substituents create localized charge distributions that influence intermolecular interactions and solid-state packing arrangements [6] [7]. Studies of perfluoropropylated phenazine derivatives show that halogen substitution patterns significantly affect electrostatic potential distributions along aromatic ring surfaces [6] [7].
Table 2: Chlorine Substituent Effects on π-Conjugation Systems
| Position | Electronic Withdrawal | LUMO Stabilization (eV) | Bandgap Modulation | π-System Polarization | Absorption Shift (nm) |
|---|---|---|---|---|---|
| 7-Chloro | Moderate | -0.3 to -0.5 | Slight decrease | Localized | 10-15 red |
| 2,3-Dichloro | Strong | -0.6 to -0.8 | Moderate decrease | Extended | 20-30 red |
| 1,4-Dichloro | Very Strong | -0.8 to -1.0 | Significant decrease | Delocalized | 30-45 red |
| Tetrachloro | Maximum | -1.2 to -1.5 | Maximum decrease | Highly delocalized | 45-60 red |
The solid-state organization of 2,3-diamino-7-chlorophenazine and related derivatives exhibits complex intermolecular interactions that directly influence functional material properties. Crystal structure analysis reveals that these compounds form intricate three-dimensional networks through multiple interaction modes, including π-π stacking, hydrogen bonding, and halogen-specific interactions [8] [9] [10].
In 2,3-diaminophenazine tetrahydrate, crystallographic studies demonstrate moderately strong π-π stacking interactions with centroid-to-centroid distances of 3.575 angstroms [8]. The molecules related by unit cell translations along the crystallographic c-axis form these stacking arrangements, creating extended one-dimensional assemblies [8]. Water molecules and phenazine units establish comprehensive hydrogen bonding networks through oxygen-hydrogen to nitrogen, oxygen-hydrogen to oxygen, nitrogen-hydrogen to nitrogen, and hydrogen-hydrogen to oxygen interactions, forming three-dimensional frameworks [8].
The introduction of chlorine substituents modifies these interaction patterns significantly. Research on chlorinated phenazine derivatives shows that chlorine atoms participate in specific hydrogen bonding arrangements, including oxygen-hydrogen to chlorine interactions with distances ranging from 2.70 to 2.88 angstroms and angles between 130.5 and 140.0 degrees [9]. These interactions create layer-like structures where symmetry-equivalent molecules preferentially interact with others of the same type [9].
Comparative analysis of different phenazine derivatives reveals systematic trends in packing behavior. Dibenzo[a,c]phenazine derivatives demonstrate that substituent positioning dramatically affects solid-state arrangements [6] [7]. Studies of perfluoropropylated derivatives show transitions from herringbone to lamellar crystal packing depending on substituent positions, illustrating the profound impact of electronic modifications on intermolecular organization [6] [7].
The aggregation behavior extends to solution-phase properties as well. Dynamic light scattering experiments reveal substantial aggregation in polar solvents, with average sizes reaching 212 nanometers for certain derivatives [11]. This aggregation-induced quenching effect demonstrates the strong tendency for π-π interactions between phenazine units, even in solution [11].
Hydrogen bonding capabilities vary significantly among different derivatives. Dibenzo[a,c]phenazine systems show enhanced hydrogen-bonding probe characteristics in excited states, with electron density redistribution toward nitrogen atoms increasing dipole moments and facilitating interactions with hydrogen-bond donating solvents [12] [13]. This excited-state enhancement represents a unique feature distinguishing these systems from simple phenazine molecules [12] [13].
Table 3: Intermolecular Stacking Behavior in Solid-State Applications
| Compound | Stacking Distance (Å) | Hydrogen Bonding | Packing Motif | Crystal System | Aggregation Tendency |
|---|---|---|---|---|---|
| 2,3-Diaminophenazine | 3.575 | N-H···N, O-H···N | π-π stacking chains | Orthorhombic | High |
| 2,3-Diamino-7-chlorophenazine | 3.4-3.6 (est.) | N-H···Cl, N-H···N | Layered structure | Monoclinic (pred.) | Moderate-High |
| Dibenzo[a,c]phenazine | 3.3-3.5 | C-H···N | Herringbone | Triclinic | Moderate |
| Perfluoropropyl phenazine | 3.2-3.8 | C-F···π | Lamellar | Various | Low |